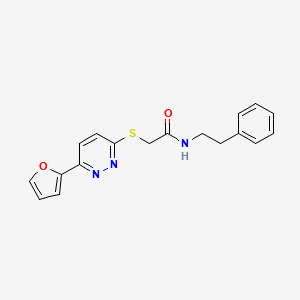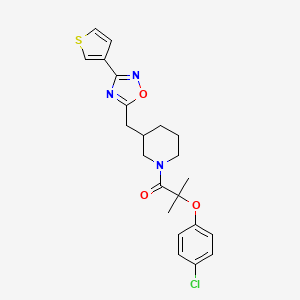
2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H24ClN3O3S and its molecular weight is 445.96. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds with structures similar to the queried compound, particularly those featuring oxadiazole and piperidinyl groups, have been synthesized and evaluated for various biological activities. For instance, oxadiazoles have been identified for their anti-inflammatory, analgesic, and antibacterial properties, demonstrating significant activity in various biological assays. These findings suggest potential pathways for exploring the applications of the compound in similar contexts (Husain et al., 2008).
Anticancer and Antiangiogenic Effects
Oxadiazoles, particularly those with substitutions that include thiophene and piperidinyl groups, have shown promise as apoptosis inducers and potential anticancer agents. Compounds within this class have demonstrated activity against various cancer cell lines, with some showing specific in vivo anticancer and antiangiogenic effects. This highlights the potential research applications of the compound in anticancer therapy and the exploration of new treatments (Zhang et al., 2005).
Antimicrobial Activities
Research on derivatives of oxadiazoles and related compounds has also revealed significant antimicrobial activities. These compounds have been tested against a range of microorganisms, displaying good to moderate antimicrobial properties. This suggests the potential for the compound to be explored for antimicrobial applications, contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Neuroleptic Activity
Furthermore, compounds with structural similarities to the queried compound, especially those incorporating piperidine and oxadiazole elements, have been evaluated for their neuroleptic (antipsychotic) activities. These evaluations indicate a potential for exploring the neuroleptic applications of the compound, potentially contributing to the development of new treatments for psychiatric disorders (Iorio et al., 1987).
properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3S/c1-22(2,28-18-7-5-17(23)6-8-18)21(27)26-10-3-4-15(13-26)12-19-24-20(25-29-19)16-9-11-30-14-16/h5-9,11,14-15H,3-4,10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTSSBLKPWUHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

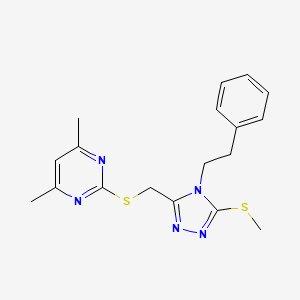
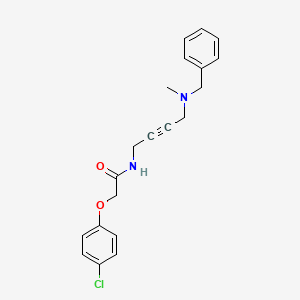
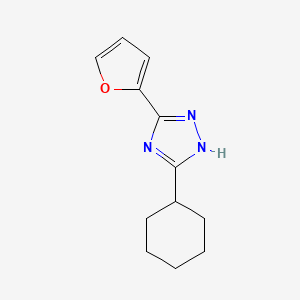
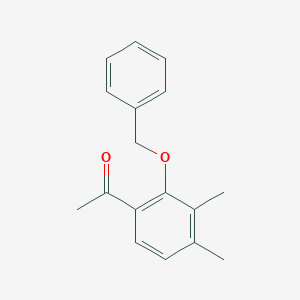
![3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2861412.png)
![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B2861413.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)
![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)
![{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2861418.png)
![methyl 4-((2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)carbamoyl)benzoate](/img/structure/B2861423.png)
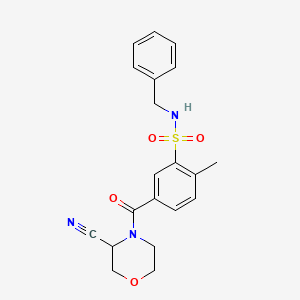
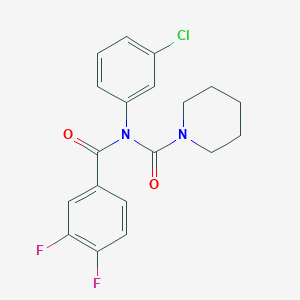
![1-cyclopropyl-3-(1-phenyl-3-((1R,5S)-3-(thiazol-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propyl)urea](/img/structure/B2861428.png)
